threo-2,5-Hexodiulose, 1,6-dideoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

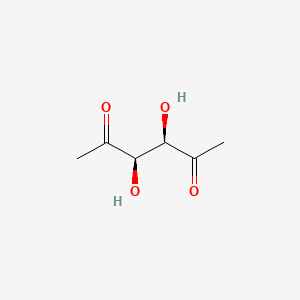

threo-2,5-Hexodiulose, 1,6-dideoxy-: is a chemical compound with the molecular formula C6H10O4 It is a derivative of hexose sugars and is characterized by the absence of hydroxyl groups at the 1 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of threo-2,5-Hexodiulose, 1,6-dideoxy- typically involves the oxidation of hexose sugars. One common method is the oxidation of D-fructose using specific oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods: Industrial production of threo-2,5-Hexodiulose, 1,6-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and large-scale reactors to ensure efficient production. The product is then purified using industrial crystallization or chromatography techniques .

Chemical Reactions Analysis

Radiation-Induced Reactions

Gamma irradiation induces cleavage in carbohydrates, including threo-2,5-Hexodiulose. Hydroxyl radicals (●OH) abstract hydrogen atoms from C1 and C2, forming C-centered radicals (radicals I and II). These intermediates oxidize to erythrose and erythrulose, respectively, with similar radiolytic yields (G-values) .

Key mechanisms include:

-

Radical rearrangement : C1-centered radicals undergo rearrangement to C5-centered radicals, which abstract hydrogen from neighboring molecules, forming products like 2,5-dideoxy-erythropentonic acid .

-

Phosphate elimination : In DNA-related contexts, β-fragmentation of phosphate groups generates carbocation radicals, leading to unstable intermediates that release unaltered bases and form carbonyl compounds (e.g., 2,5-dideoxypentos-4-ulose) .

Oxidation and Reduction Pathways

The compound participates in redox reactions typical of sugars:

-

Oxidation : Ketone groups (positions 2 and 5) oxidize to carboxylic acids under conditions using agents like KMnO₄ or CrO₃ .

-

Reduction : Ketones reduce to hydroxyl groups via agents such as NaBH₄ or LiAlH₄, yielding polyols .

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Carboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Polyols |

| Substitution | Alkyl halides, acyl chlorides | Ethers, esters |

Structural Influences on Reactivity

The absence of hydroxyl groups at C1 and C6 alters reactivity:

-

Facilitated cleavage : The presence of a CH₂ group at C1 enables efficient cleavage of the C1-C2 bond during radical-induced fragmentation, as evidenced by mass spectrometry (m/z 103 → m/z 104 shift) .

-

Hydrogen bonding : Residual hydroxyl groups (C3 and C4) enable hydrogen bonding, influencing solubility and reaction kinetics .

Antioxidant and Biological Activity

While not extensively studied, the compound exhibits antioxidant properties due to hydroxyl groups, which may modulate enzymatic activity or cellular signaling .

References Clemens von Sonntag’s work on radiation-induced cleavage in carbohydrates. FDA documentation on food irradiation mechanisms. EvitaChem synthesis methods and structural data. PubChem chemical properties and identifiers.

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis:

threo-2,5-Hexodiulose, 1,6-dideoxy- serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including aldol condensation and reduction processes. The compound can be synthesized from simpler precursors like methylglyoxal and formaldehyde through controlled reactions that yield high purity products.

2. Biochemical Research:

Research has indicated that threo-2,5-Hexodiulose, 1,6-dideoxy- exhibits potential biological activities. It is studied for its interactions with biomolecules, which could lead to insights into metabolic pathways and cellular functions. The compound's ability to form radicals under specific conditions makes it a candidate for further exploration in biochemical applications .

3. Therapeutic Potential:

Ongoing studies are investigating the therapeutic applications of threo-2,5-Hexodiulose, 1,6-dideoxy-. Its derivatives may serve as precursors for drug synthesis or as agents in medicinal chemistry aimed at developing new treatments. The compound's structural features may provide unique mechanisms of action against various biological targets .

Case Study 1: Synthesis and Characterization

A study conducted by Dizdaroglu et al. explored the synthesis of threo-2,5-Hexodiulose through γ-irradiation of D-fructose. The research highlighted the efficiency of this method in producing high yields of the compound while elucidating its fragmentation behavior via mass spectrometry. This case study emphasizes the importance of radiation-induced reactions in carbohydrate chemistry .

Case Study 2: Biological Activity Assessment

In another investigation, researchers assessed the biological activity of threo-2,5-Hexodiulose derivatives on various cell lines. The study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells. This finding suggests potential applications in targeted cancer therapies .

Mechanism of Action

The mechanism of action of threo-2,5-Hexodiulose, 1,6-dideoxy- involves its interaction with specific molecular targets in biological systems. It can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. The compound’s structure allows it to bind to specific enzymes, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

- D-threo-1,6-dideoxy-[2,5]hexodiulose

- 3,4-Hexodiulose, 2,5-anhydro-1,6-dideoxy-

- 1,4:3,6-Dianhydro-D-threo-hexo-2,5-diulose

Uniqueness: threo-2,5-Hexodiulose, 1,6-dideoxy- is unique due to its specific structural configuration and the absence of hydroxyl groups at the 1 and 6 positions. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Q & A

Basic Questions

Q. What established synthetic routes are available for threo-2,5-hexodiulose, 1,6-dideoxy-?

The synthesis of threo-2,5-hexodiulose derivatives often involves partial deoxygenation and protective group strategies. For example, partial deoxygenation of methyl β-D-quinovopyranoside via selective reduction or silylation (e.g., trimethylsilyl groups) can yield dideoxy sugars . A derivative, 1,3,4,6-tetrakis-O-(trimethylsilyl)-threo-2,5-hexodiulose, was synthesized with a molecular formula of C₁₈H₄₂O₆Si₄, highlighting the role of silylation in stabilizing reactive intermediates . Key steps include refluxing in DMSO (18 hours), distillation under reduced pressure, and crystallization with water-ethanol mixtures (65% yield) .

Q. How can spectroscopic methods characterize threo-2,5-hexodiulose, 1,6-dideoxy-?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For derivatives like 1,3,4,6-tetrakis-O-(trimethylsilyl)-threo-2,5-hexodiulose, trimethylsilyl groups enhance volatility for Gas Chromatography-MS (GC-MS) analysis, enabling precise molecular weight determination (466 g/mol) and structural confirmation . Liquid Chromatography (LC) coupled with MS is recommended for isolating and identifying dideoxy sugars, as demonstrated in partial deoxygenation studies . Predicted physicochemical properties (e.g., density: 1.136 g/cm³, boiling point: ~208°C) for related compounds can guide solvent selection and purification .

Q. What safety protocols are essential when handling threo-2,5-hexodiulose derivatives?

While specific data for this compound is limited, analogs suggest hazards typical of reactive intermediates:

- Skin/Eye Exposure : Use PPE (gloves, goggles) due to potential irritation (H315, H319) .

- Inhalation Risks : Work in fume hoods to avoid respiratory irritation (H335) .

- Environmental Precautions : Prevent aquatic contamination (H410) via sealed waste disposal .

Advanced Questions

Q. How can contradictions in spectral data between derivatives be resolved?

Discrepancies in NMR or MS data may arise from stereochemical variations or incomplete derivatization. For example, silylated derivatives (e.g., trimethylsilyl groups) alter electron density and splitting patterns . Cross-validate using:

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals in deoxy-sugar backbones.

- High-Resolution MS (HRMS) : Confirm molecular formulas (e.g., C₆H₈O₃ for the core structure) .

- Comparative Analysis : Contrast data with structurally characterized analogs (e.g., digoxin’s dideoxy-hexopyranosyl motifs) .

Q. What mechanistic insights exist for the deoxygenation steps in synthesis?

Partial deoxygenation of hexopyranosides involves selective hydrogenolysis or radical-mediated pathways. For example, methyl β-D-quinovopyranoside undergoes regioselective deoxygenation at C-3 or C-4 positions using tributyltin hydride, guided by steric and electronic factors . Key variables:

- Catalyst Choice : Tin-based reagents favor C-O bond cleavage.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

- Temperature : Reflux conditions (100–120°C) optimize yield but risk side reactions .

Q. How can computational modeling aid in stereochemical analysis?

Density Functional Theory (DFT) calculations predict optimized geometries and NMR chemical shifts for threo vs. erythro configurations. Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes or receptors, though this requires validated crystal structures of analogs . For example, glycoside derivatives (e.g., digoxin) use β-D-ribo-hexopyranosyl motifs, providing templates for conformational studies .

Q. What strategies optimize solubility for experimental applications?

Threo-2,5-hexodiulose derivatives may exhibit low aqueous solubility due to hydrophobic deoxy groups. Strategies include:

- Co-solvent Systems : Ethanol-water mixtures (e.g., 70:30 v/v) balance polarity .

- Derivatization : Acetylation or silylation improves solubility in organic solvents (e.g., chloroform) .

- Hansen Solubility Parameters : Predict compatibility using dispersion (δD), polarity (δP), and hydrogen-bonding (δH) values .

Properties

CAS No. |

66322-69-8 |

|---|---|

Molecular Formula |

C6H10O4 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(3R,4R)-3,4-dihydroxyhexane-2,5-dione |

InChI |

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6-/m0/s1 |

InChI Key |

RQDWELNLPMBYMA-WDSKDSINSA-N |

Isomeric SMILES |

CC(=O)[C@@H]([C@H](C(=O)C)O)O |

Canonical SMILES |

CC(=O)C(C(C(=O)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.